N-[3-[4-[(2E)-3-[2-(2-amino-1H-imidazol-5-yl)ethylamino]-2-hydroxyimino-3-oxopropyl]-2,6-dibromophenoxy]propyl]-13-methyltetradecanamide N-[3-[4-[(2E)-3-[2-(2-amino-1H-imidazol-5-yl)ethylamino]-2-hydroxyimino-3-oxopropyl]-2,6-dibromophenoxy]propyl]-13-methyltetradecanamide N-[3-[4-[(2E)-3-[2-(2-amino-1H-imidazol-5-yl)ethylamino]-2-hydroxyimino-3-oxopropyl]-2,6-dibromophenoxy]propyl]-13-methyltetradecanamide is a natural product found in Pseudoceratina with data available.
Brand Name: Vulcanchem
CAS No.: 101488-82-8
VCID: VC0012349
InChI: InChI=1S/C32H50Br2N6O4/c1-23(2)13-10-8-6-4-3-5-7-9-11-14-29(41)36-16-12-18-44-30-26(33)19-24(20-27(30)34)21-28(40-43)31(42)37-17-15-25-22-38-32(35)39-25/h19-20,22-23,43H,3-18,21H2,1-2H3,(H,36,41)(H,37,42)(H3,35,38,39)/b40-28+
SMILES: CC(C)CCCCCCCCCCCC(=O)NCCCOC1=C(C=C(C=C1Br)CC(=NO)C(=O)NCCC2=CN=C(N2)N)Br
Molecular Formula: C32H50Br2N6O4
Molecular Weight: 742.598

N-[3-[4-[(2E)-3-[2-(2-amino-1H-imidazol-5-yl)ethylamino]-2-hydroxyimino-3-oxopropyl]-2,6-dibromophenoxy]propyl]-13-methyltetradecanamide

CAS No.: 101488-82-8

Cat. No.: VC0012349

Molecular Formula: C32H50Br2N6O4

Molecular Weight: 742.598

* For research use only. Not for human or veterinary use.

N-[3-[4-[(2E)-3-[2-(2-amino-1H-imidazol-5-yl)ethylamino]-2-hydroxyimino-3-oxopropyl]-2,6-dibromophenoxy]propyl]-13-methyltetradecanamide - 101488-82-8

Specification

Description N-[3-[4-[(2E)-3-[2-(2-amino-1H-imidazol-5-yl)ethylamino]-2-hydroxyimino-3-oxopropyl]-2,6-dibromophenoxy]propyl]-13-methyltetradecanamide is a natural product found in Pseudoceratina with data available.
CAS No. 101488-82-8
Molecular Formula C32H50Br2N6O4
Molecular Weight 742.598
IUPAC Name N-[3-[4-[(2E)-3-[2-(2-amino-1H-imidazol-5-yl)ethylamino]-2-hydroxyimino-3-oxopropyl]-2,6-dibromophenoxy]propyl]-13-methyltetradecanamide
Standard InChI InChI=1S/C32H50Br2N6O4/c1-23(2)13-10-8-6-4-3-5-7-9-11-14-29(41)36-16-12-18-44-30-26(33)19-24(20-27(30)34)21-28(40-43)31(42)37-17-15-25-22-38-32(35)39-25/h19-20,22-23,43H,3-18,21H2,1-2H3,(H,36,41)(H,37,42)(H3,35,38,39)/b40-28+
Standard InChI Key KEIQTUCBMDEBLZ-JFXHSDHMSA-N
SMILES CC(C)CCCCCCCCCCCC(=O)NCCCOC1=C(C=C(C=C1Br)CC(=NO)C(=O)NCCC2=CN=C(N2)N)Br

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator